molecular formula C24H28N2 B5063678 11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole

11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole

Cat. No.: B5063678
M. Wt: 344.5 g/mol
InChI Key: PTBBRFLEDQEGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as diazepines . Diazepines are compounds containing a diazepine ring, which is a seven-membered heterocyclic ring with two nitrogen atoms (at positions 1 and 4) and five carbon atoms .


Molecular Structure Analysis

The molecular structure of diazepines involves a seven-membered ring with two nitrogen atoms . The presence of nitrogen in the ring can influence the electronic properties of the molecule and its reactivity.


Chemical Reactions Analysis

Diazepines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present in the molecule . They can also participate in ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a diazepine would depend on its specific structure. Factors that could influence these properties include the nature and position of substituents on the diazepine ring, the presence of additional functional groups, and the overall size and shape of the molecule .

Mechanism of Action

The mechanism of action of a diazepine compound would depend on its specific structure and the biological target it interacts with. Many diazepines are known to have biological activity, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a specific diazepine would depend on its particular structure and properties. Some diazepines are used as pharmaceuticals and are generally considered safe under prescribed conditions, while others may be hazardous .

Future Directions

The field of diazepine research is continually evolving, with new synthetic methods being developed and new biological activities being discovered . Future research may focus on developing more efficient synthetic routes, exploring new reactions, and investigating the biological activity of novel diazepine derivatives .

Properties

IUPAC Name

14-methyl-6-[(3-methylphenyl)methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2/c1-17-6-3-7-19(14-17)16-25-12-5-13-26-22-11-10-18(2)15-21(22)20-8-4-9-23(25)24(20)26/h3,6-7,10-11,14-15,23H,4-5,8-9,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBBRFLEDQEGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCN3C4=C(C=C(C=C4)C)C5=C3C2CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.